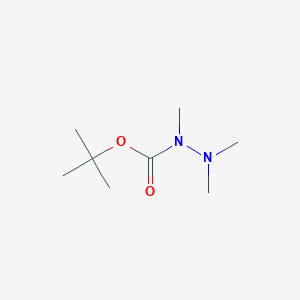

N,N',N''-三甲基肼甲酸叔丁酯

描述

Synthesis Analysis

The synthesis of “N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester” could potentially involve the transesterification of β-keto esters . This process has seen recent advances in the field of pharmaceutical synthesis and biodiesel production . Another method involves the use of sodium chelate of ester moiety (1,3-chelation) that facilitates a nucleophilic acyl substitution reaction via a tetrahedral intermediate .

Chemical Reactions Analysis

Tert-butyl esters, such as “N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester”, can undergo various reactions. For instance, they can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . They can also react with SOCl2 at room temperature to provide acid chlorides . Furthermore, they can be converted into other functional groups .

科学研究应用

Protecting Group in Organic Synthesis

The tert-butyl ester group serves as an excellent protecting group for carboxylic acids. Its remarkable stability against nucleophiles and reducing agents makes it a go-to choice. Researchers often employ it to safeguard the carboxylic acid functionality of amino acids during synthetic processes .

Asymmetric N-Heterocycle Synthesis

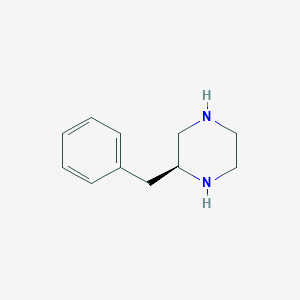

Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, play a pivotal role in stereoselective amine synthesis. Mediated by sulfinimines, this methodology enables the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds mimic natural products and have therapeutic applications .

N-Tert-Butyl Amides Synthesis

The reaction of tert-butyl amines with benzoic acid derivatives using condensing agents like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) leads to the convenient synthesis of N-tert-butyl amides. This method provides access to valuable amide derivatives .

NMR Studies with tert-Butyl Probes

Researchers use tert-butyl groups (t-Bu) as NMR probes due to their exceptional narrow and intense NMR signals. Even when attached to large proteins or complexes, t-Bu moieties exhibit remarkable sensitivity. This strategy aids in studying protein structures and interactions .

安全和危害

While specific safety and hazard information for “N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester” is not available in the search results, it’s important to note that tert-butyl esters can pose thermal hazards. For instance, tert-butyl (2-ethylhexyl) monoperoxy carbonate, a related compound, is classified as a Class 2 hazardous substance with high explosion hazard . Therefore, it’s crucial to handle “N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester” with appropriate safety measures.

作用机制

Target of Action

N,N’,N’-Trimethylhydrazinecarboxylic acid tert-butyl ester, also known as tert-butyl N-(dimethylamino)-N-methylcarbamate, is primarily used as a protecting group for carboxylic acids . Its primary targets are carboxylic acid functionalities in organic compounds . The role of this compound is to protect these functionalities from unwanted reactions during synthesis .

Mode of Action

The compound interacts with its targets by forming a tert-butyl ester . This ester formation shields the carboxylic acid functionality from various nucleophiles and reducing agents . The resulting changes include increased stability of the compound and prevention of unwanted side reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of complex organic molecules . By protecting carboxylic acid functionalities, it allows for more controlled reactions and the formation of desired products . The downstream effects include improved yields and purities in synthetic reactions .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the successful synthesis of complex organic molecules . By protecting carboxylic acid functionalities, it allows for the selective reaction of other functional groups present in the molecule .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits excellent stability against various nucleophiles and reducing agents . It can be deprotected under acidic conditions . Therefore, the pH of the environment can significantly influence its action and stability. Additionally, the temperature and solvent used in the reaction can also impact the compound’s efficacy and stability .

属性

IUPAC Name |

tert-butyl N-(dimethylamino)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(6)9(4)5/h1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUXDBLOXYFXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441675 | |

| Record name | N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

232615-10-0 | |

| Record name | N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

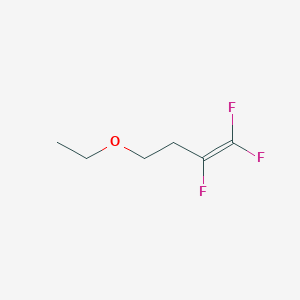

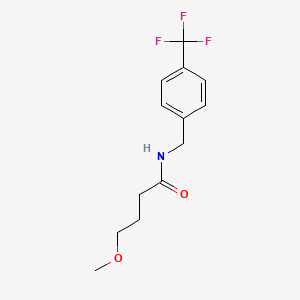

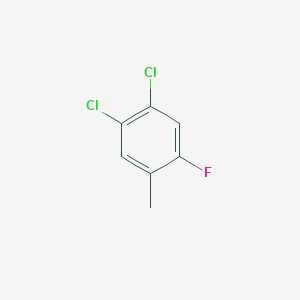

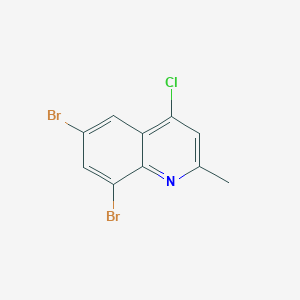

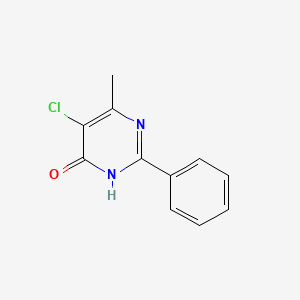

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo-](/img/structure/B3031213.png)

![2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol](/img/structure/B3031232.png)